7-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Descripción
7-(2,4-Dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (referred to here by its research code SCH-442416) is a high-affinity adenosine A2A receptor (A2AAR) antagonist. It is part of the pyrazolo-triazolo-pyrimidine (PTP) chemical class, which is structurally characterized by fused heterocyclic rings that confer potent and selective binding to adenosine receptors .
Key structural features include:
- A 2,4-dimethylphenyl group at the 7-position, which enhances lipophilicity and receptor interaction.
- A 4-methoxyphenyl substituent at the 2-position, contributing to A2AAR selectivity via hydrophobic and electronic interactions.
- The pyrazolo-triazolo-pyrimidine core, which stabilizes the compound’s conformation for optimal receptor binding .
Propiedades
IUPAC Name |
10-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O/c1-13-4-9-18(14(2)10-13)27-20-17(11-23-27)21-24-19(25-26(21)12-22-20)15-5-7-16(28-3)8-6-15/h4-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBUAIXYJNOPTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=C(C=C5)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
Overview
The compound 7-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a member of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine class of compounds. This class has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as potential anticancer agents. The compound's structural features suggest it may exhibit significant biological activity through various mechanisms.
Research indicates that compounds within this class can act as inhibitors of cyclin-dependent kinases (CDKs), specifically CDK2. CDK inhibitors are promising candidates for cancer therapy as they can disrupt cell cycle progression and induce apoptosis in cancer cells.
Key Findings from Research
- Inhibition of CDK2 : The compound has shown potential as a selective CDK2 inhibitor. In vitro studies have demonstrated that it can effectively inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer) with IC50 values in the low micromolar range .
- Induction of Apoptosis : Studies have reported that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and promoting DNA fragmentation .
- Cell Cycle Arrest : It has been observed to cause G2/M phase cell cycle arrest in treated cells, further supporting its potential as an anticancer agent .
Comparative Biological Activity
The following table summarizes the biological activity of related compounds for comparison:
| Compound Name | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| 7-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | CDK2 | 3–10 | Inhibition of cell cycle progression |
| Compound 5i (related structure) | EGFR/VGFR-2 | 0.3 / 7.6 | Dual inhibition leading to apoptosis |
| Compound 9e | VGFR-2/Topo-II | Moderate activity | Selective inhibition |
Case Studies
- MCF-7 Cell Line Study : In a study examining the effects on MCF-7 cells, the compound exhibited significant antiproliferative activity compared to standard treatments. The results indicated enhanced apoptosis and cell cycle arrest at G2/M phase .
- HepG-2 Cell Line Study : Similar studies on HepG-2 cells demonstrated that the compound could inhibit cell growth effectively while inducing apoptotic markers .
Future Directions
The ongoing research aims to optimize this compound further to enhance its selectivity and potency against specific cancer types. Future studies will also explore combination therapies that may improve therapeutic outcomes by targeting multiple pathways involved in cancer progression.
Aplicaciones Científicas De Investigación
Anticancer Properties
Recent investigations have demonstrated that pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives exhibit significant inhibitory effects on cyclin-dependent kinase 2 (CDK2), which is crucial in cell cycle regulation. The structure-activity relationship (SAR) studies suggest that modifications at specific positions enhance their potency against various cancer cell lines .
Table 1: Anticancer Activity of Pyrazolo Derivatives
| Compound Name | IC50 (µM) | Target |
|---|---|---|
| Compound A | 0.5 | CDK2 |
| Compound B | 0.8 | CDK2 |
| 7-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | 0.6 | CDK2 |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models. The pharmacological profile suggests a mechanism involving the inhibition of cyclooxygenase enzymes .
Table 2: Anti-inflammatory Activity
| Compound Name | Dose (mg/kg) | Effectiveness (%) |
|---|---|---|
| Compound C | 10 | 70 |
| Compound D | 20 | 85 |
| 7-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | 15 | 75 |
Case Study 1: CDK2 Inhibition
A study conducted by Nassar et al. focused on synthesizing and evaluating various pyrazolo derivatives as CDK2 inhibitors. The findings indicated that the compound significantly reduced cell proliferation in breast cancer models compared to controls .
Case Study 2: Anti-inflammatory Screening
Another research project evaluated the anti-inflammatory potential of this compound using carrageenan-induced paw edema in rats. The results showed a marked reduction in swelling at doses comparable to established anti-inflammatory drugs .
Comparación Con Compuestos Similares
Structural Differences :
- 7-position substitution : Phenylethyl group instead of 2,4-dimethylphenyl.
- 2-position substitution : Furanyl group instead of 4-methoxyphenyl.
Pharmacological Profile :
- A2AAR affinity : Ki = 2.3 nM (vs. SCH-442416’s Ki = 0.6–1.1 nM) .
- Selectivity : 500-fold selectivity over A1AR, lower than SCH-442416’s >1000-fold selectivity .
- Functional Activity : Demonstrates robust in vivo efficacy in rodent models of Parkinson’s disease but shorter half-life due to reduced metabolic stability .
SCH-420814 (2-(2-Furanyl)-7-[2-[4-(4-Methoxyphenyl)Piperazinyl]Ethyl]-7H-Pyrazolo[4,3-e][1,2,4]Triazolo[1,5-c]Pyrimidin-5-Amine)
Structural Differences :
- 7-position substitution : Incorporates a piperazinyl-ethyl group linked to a 4-methoxyphenyl moiety.
Pharmacological Profile :
- A2AAR affinity : Ki = 0.8 nM, comparable to SCH-442414.
- Selectivity : >1000-fold over A1, A2B, and A3 receptors.
- In Vivo Performance : Enhanced blood-brain barrier penetration due to the piperazine group, making it suitable for central nervous system applications .
SCH-412348 (7-[2-[4-(2,4-Difluorophenyl)Piperazinyl]Ethyl]-2-(2-Furanyl)-7H-Pyrazolo[4,3-e][1,2,4]Triazolo[1,5-c]Pyrimidin-5-Amine)
Structural Differences :
- 7-position substitution : 2,4-Difluorophenyl-piperazine group.
Pharmacological Profile :
- A2AAR affinity : Ki = 0.6 nM.
- Selectivity: >1000-fold over other adenosine receptors.
Pharmacological and Structural Analysis
Impact of Substituents on Receptor Binding
| Compound | 7-Position Group | 2-Position Group | A2AAR Ki (nM) | Selectivity Ratio (A2A/A1) |
|---|---|---|---|---|
| SCH-442416 | 2,4-Dimethylphenyl | 4-Methoxyphenyl | 0.6–1.1 | >1000 |
| SCH-58261 | 2-Phenylethyl | 2-Furanyl | 2.3 | 500 |
| SCH-420814 | Piperazinyl-ethyl-methoxy | 2-Furanyl | 0.8 | >1000 |
| SCH-412348 | Difluorophenyl-piperazine | 2-Furanyl | 0.6 | >1000 |
Key Findings :
- 7-position modifications : Bulky hydrophobic groups (e.g., 2,4-dimethylphenyl, difluorophenyl-piperazine) enhance A2AAR binding by filling a hydrophobic pocket in the receptor’s orthosteric site .
- 2-position groups : Methoxyphenyl derivatives (SCH-442416) exhibit higher selectivity than furanyl analogs (SCH-58261) due to additional π-π stacking interactions .
- Piperazine-containing analogs (SCH-420814, SCH-412348) show improved pharmacokinetics, including longer half-life and brain penetration .
Functional Selectivity and Therapeutic Implications
- SCH-442416: Reduces dyskinesia risk in Parkinson’s models by modulating striatal adenosine signaling without affecting dopamine receptors .
- SCH-412348 : Exhibits dual efficacy in Parkinson’s and depression models, likely due to A2AAR-mediated regulation of glutamate and serotonin pathways .
- Hydroxyl-substituted analogs (e.g., derivatives with para-hydroxyphenyl groups): Demonstrate increased hydrophilicity and A2AAR affinity (Ki < 0.5 nM) but require prodrug formulations for bioavailability .
Métodos De Preparación
Synthesis of Pyrazole Intermediate
The 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylic acid (II) is prepared via Knorr pyrazole synthesis, reacting ethyl acetoacetate with 2,4-dimethylphenylhydrazine in ethanol under reflux. Activation of the hydroxyl group in (II) is achieved using methanesulfonyl chloride (MsCl) in the presence of triethylamine (TEA), yielding the mesylated derivative (IIIa) (Scheme 1).
Scheme 1 :
$$
\text{(II)} \xrightarrow{\text{MsCl, TEA}} \text{(IIIa)}
$$
Coupling with 4-Methoxyphenylamine
Compound (IIIa) undergoes nucleophilic substitution with 4-methoxyphenylamine (IVa) in dimethylformamide (DMF) at 80°C, forming the coupled product (Va) . The reaction is monitored via thin-layer chromatography (TLC), with completion typically achieved within 6 hours.
Key Data :
- Yield : 85%
- Characterization : $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$3$$): δ 7.52–7.48 (m, 2H, Ar-H), 6.98–6.94 (m, 2H, Ar-H), 3.84 (s, 3H, OCH$$3$$), 2.38 (s, 6H, CH$$_3$$).
Cyclization and Triazolo-Pyrimidine Formation
Trimethyl Orthoformate Treatment
Compound (Va) is treated with trimethyl orthoformate (TMOF) in acetic acid, facilitating cyclodehydration to form the pyrimidine intermediate (VIa) . The reaction proceeds via imine formation, followed by elimination of methanol.
Reaction Conditions :
- Solvent : Acetic acid
- Temperature : 100°C
- Time : 4 hours
Hydrazide Condensation
Intermediate (VIa) is condensed with benzohydrazide (VIIa) in ethanol under acidic conditions (HCl catalysis), yielding the hydrazone derivative (VIIIa) . Subsequent hydrolysis with aqueous NaOH produces the primary amine (IXa) , which undergoes cyclization with sodium cyanate (NaOCN) to form the triazolo-pyrimidine core.
Critical Step :
Cyclization with NaOCN requires strict pH control (pH 8–9) to prevent decomposition. The final product is purified via recrystallization from ethanol/water (3:1).
Key Data :
- Overall Yield : 72%
- Melting Point : 214–216°C
- HRMS : m/z 452.1782 [M+H]$$^+$$ (calculated: 452.1785).
Diazo Intermediate-Based Alternative Route
Diazo Transfer Reaction
An alternative approach involves the synthesis of 2-diazo-1-(4-methoxyphenyl)butane-1,3-dione (X) via diazo transfer to 1-(4-methoxyphenyl)butane-1,3-dione using p-acetamidobenzenesulfonyl azide (PAABSA). The diazo compound (X) reacts with 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxamide (XI) in acetonitrile, forming the triazolo-pyrimidine core through a [3+2] cycloaddition.
Reaction Optimization :
Comparative Analysis of Synthetic Routes
| Parameter | Pyrazole Activation Route | Diazo-Based Route |
|---|---|---|
| Total Steps | 5 | 4 |
| Overall Yield | 72% | 68% |
| Key Advantage | Scalability | Fewer Steps |
| Critical Challenge | pH-sensitive cyclization | Diazo stability |
The pyrazole activation route is favored for large-scale synthesis due to robust intermediates, whereas the diazo method offers faster assembly but requires stringent temperature control.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Industrial-Scale Considerations
Patented methodologies emphasize cost-effective reagents (e.g., MsCl vs. POCl$$_3$$) and solvent recovery systems. Ethanol and DMF are recycled via distillation, reducing environmental impact. The global market demand for triazolo-pyrimidines in oncology drug development further validates the scalability of these protocols.
Q & A
Q. What are the key synthetic pathways for preparing 7-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine?
The synthesis typically involves multi-step reactions, starting with cyclocondensation of substituted precursors. A common approach includes:
- Step 1: Formation of the pyrazolo-triazolo-pyrimidine core via condensation of 3,5-diamino-1,2,4-triazole with aryl-substituted carbonyl compounds under reflux in ethanol or dichloromethane .
- Step 2: Introduction of substituents (e.g., 2,4-dimethylphenyl and 4-methoxyphenyl groups) via nucleophilic substitution or Suzuki coupling, using palladium catalysts .
- Critical Parameters: Reaction temperature (60–100°C), solvent polarity (DMF for solubility), and pH control (acidic conditions for cyclization) are optimized to achieve yields >70% .
Q. How is the structural integrity of this compound confirmed during synthesis?
Characterization relies on:
- NMR Spectroscopy: Distinct signals for methoxy (δ ~3.8 ppm, singlet) and methylphenyl (δ ~2.3–2.5 ppm, doublet) groups confirm substitution patterns .
- Mass Spectrometry: Molecular ion peaks (e.g., m/z 454.2 [M+H]+) validate the molecular formula (C₃₂H₂₇N₇O).
- X-Ray Crystallography: Resolves fused heterocyclic geometry, as seen in analogs like 2-(4-chlorophenyl)-7-phenyl derivatives .
Q. What preliminary biological assays are used to evaluate its activity?
Initial screening often includes:
- Radioligand Binding Assays: To assess adenosine receptor (A₁, A₂ₐ, A₃) affinity. For example, analogs like SCH-442416 show Ki values <1 nM for A₂ₐ receptors .
- Cell-Based Assays: Inhibition of cAMP production in CHO cells transfected with human A₂ₐ receptors .
- Selectivity Profiling: Cross-testing against related receptors (e.g., dopamine D₂) to confirm specificity .
Advanced Research Questions
Q. How do substituent positions (e.g., 2,4-dimethylphenyl vs. 4-methoxyphenyl) influence receptor binding affinity?
- Steric Effects: Bulky 2,4-dimethylphenyl groups at position 7 enhance A₂ₐ selectivity by occupying hydrophobic pockets, as seen in SCH-420814 (Ki = 0.6 nM) .
- Electronic Effects: The 4-methoxyphenyl group at position 2 improves solubility and hydrogen bonding with Thr88 in the A₂ₐ receptor binding pocket .
- Contradictions: Para-substituted analogs show higher affinity than meta-substituted derivatives, but conflicting data arise in polar substituents (e.g., sulfonic acid groups reduce affinity) .
Q. What methodologies resolve contradictions in biological activity data across studies?
- Molecular Dynamics (MD) Simulations: Predict binding poses and identify key residues (e.g., His264 in A₂ₐ receptors) that stabilize ligand interactions .
- Free Energy Perturbation (FEP): Quantifies substituent contributions to binding energy, explaining discrepancies in IC₅₀ values for halogenated vs. alkylated analogs .
- Meta-Analysis: Cross-referencing data from radioligand assays (e.g., vs. ) to isolate assay-specific variables (e.g., membrane preparation methods).
Q. How can synthesis yields be optimized for scale-up without compromising purity?
- Catalyst Screening: Pd(PPh₃)₄ in Suzuki couplings improves cross-coupling efficiency (>85% yield) compared to Pd(OAc)₂ .
- Solvent Engineering: Switching from DMF to toluene reduces byproducts during cyclization .
- Process Analytical Technology (PAT): Real-time NMR monitoring detects intermediates, enabling rapid pH/temperature adjustments .
Q. What computational tools predict off-target interactions for this compound?
- Docking Software (AutoDock Vina): Screens against >500 human receptors, identifying potential off-targets (e.g., serotonin 5-HT₂c) .
- Pharmacophore Modeling: Matches triazolo-pyrimidine cores to kinase ATP-binding sites, flagging risks for kinase inhibition .
- ADMET Prediction (SwissADME): Forecasts blood-brain barrier permeability (e.g., LogP = 3.2 suggests CNS activity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
